Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate
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Overview
Description
Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate is an organic compound with the molecular formula C17H17NO2 It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with cyclohex-2-en-1-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
cyclohex-2-en-1-ylmethyl isoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16/h2,4-6,8-11,13H,1,3,7,12H2 |
InChI Key |
TZEKVVSTEHBEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)COC(=O)C2=CC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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